(S)-Fmoc-2-氨基-3-乙基-戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

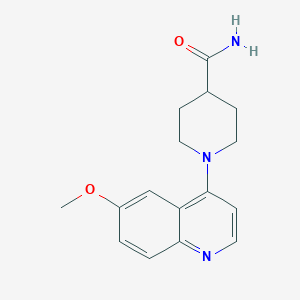

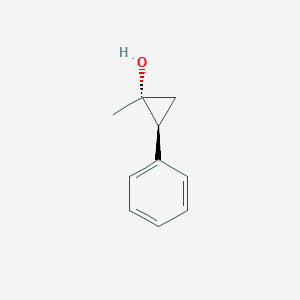

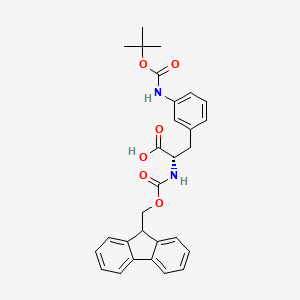

“(S)-Fmoc-2-amino-3-ethyl-pentanoic acid” is a specific form of an amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl group, which is a protective group used in peptide synthesis. The “2-amino-3-ethyl-pentanoic acid” part suggests that this is a derivative of a pentanoic acid (a five-carbon fatty acid) with an amino group at the second carbon and an ethyl group at the third carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. As an amino acid derivative, it could participate in peptide bond formation. The Fmoc group can be removed under mildly basic conditions, revealing the free amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the carboxylic acid group would be able to form hydrogen bonds .

科学研究应用

自组装和功能材料开发

(S)-Fmoc-2-氨基-3-乙基戊酸和其他 Fmoc 修饰的氨基酸和短肽以其自组装特性而闻名,这对于功能材料的开发至关重要。由于 Fmoc 部分的疏水性和芳香性促进了结构单元的缔合,这些材料在细胞培养、生物模板化、光学特性、药物递送、催化活性和抗生素特性中具有应用 (Tao 等人,2016)。

增强的抗菌复合材料

基于肽和氨基酸的纳米技术的快速发展包括使用 Fmoc 修饰的自组装结构单元进行抗菌和抗炎应用。研究表明,由 Fmoc 修饰的化合物形成的纳米组装体具有显着的抗菌能力,并且可以整合到树脂基复合材料中,而不影响其机械和光学特性,代表了生物医学材料开发的希望进展 (Schnaider 等人,2019)。

固相肽合成

Fmoc 氨基酸的引入彻底改变了固相肽合成 (SPPS),允许在各种条件下合成具有生物活性的肽、同位素标记的肽和小蛋白。这种方法提供了一个真正的正交方案,为生物有机化学提供了独特的机会,促进了复杂肽和蛋白质的高效和特异性合成 (Fields & Noble,2009)。

光学性质的调制

用 Fmoc 基团修饰短肽导致有效的自组装,影响 Fmoc 基团本身的光学性质。研究表明,Fmoc 修饰的 5-氨基戊酸可用作研究 Fmoc 基团的自组织和光学性质调制的简单模型,为开发具有定制光学性质的新材料提供了见解 (Tao 等人,2015)。

超分子凝胶的抗菌活性

基于 Fmoc 功能化氨基酸的超分子水凝胶因其抗菌活性而受到研究。这些凝胶结合了 Fmoc-Lys(Fmoc)-OH 等结构,与银结合时表现出增强的抗菌活性,突出了它们在生物医学应用和药物递送系统中的潜力 (Croitoriu 等人,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)